molecular formula C16H21FN6O2 B2711610 2-ethoxy-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1049401-67-3

2-ethoxy-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2711610
CAS No.: 1049401-67-3
M. Wt: 348.382
InChI Key: GBWRAXQDYDPGRB-UHFFFAOYSA-N
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Description

2-Ethoxy-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a piperazine-linked tetrazole derivative with a 4-fluorophenyl substituent on the tetrazole ring and an ethoxy group on the ethanone moiety. Its molecular formula is C₁₈H₂₁FN₆O₂, and it shares structural features common to bioactive compounds targeting antimicrobial, antiproliferative, and central nervous system pathways. The compound’s piperazine core facilitates interactions with biological receptors, while the tetrazole group enhances metabolic stability and binding affinity .

Properties

IUPAC Name

2-ethoxy-1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN6O2/c1-2-25-12-16(24)22-9-7-21(8-10-22)11-15-18-19-20-23(15)14-5-3-13(17)4-6-14/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWRAXQDYDPGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone generally involves multi-step organic synthesis protocols. Key intermediates include ethoxyacetyl chloride, 4-fluorophenyltetrazole, and N-methylpiperazine, which undergo nucleophilic substitution and condensation reactions.

Industrial Production Methods: On an industrial scale, the production of this compound often incorporates optimized reaction conditions to maximize yield and purity. Typical steps include:

  • Preparation of ethoxyacetyl chloride via thionyl chloride reaction with ethoxyacetic acid.

  • Synthesis of 4-fluorophenyltetrazole through cyclization of 4-fluorobenzonitrile with sodium azide.

  • Coupling of intermediates under controlled temperature and pressure to obtain the target compound.

Types of Reactions:

  • Oxidation and Reduction: This compound can undergo oxidation reactions to form respective oxo derivatives, and reduction to yield amine functionalities.

  • Substitution Reactions: Electrophilic and nucleophilic substitutions, especially involving the tetrazole and fluorophenyl groups, are common.

Common Reagents and Conditions: Reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions are typically used. Reaction conditions often involve organic solvents like dichloromethane and controlled pH environments.

Major Products: Depending on the reaction conditions, products can include various substituted piperazines, fluorinated aromatic compounds, and tetrazole derivatives.

Chemistry:

  • Used as a reagent in the synthesis of complex organic molecules.

  • Acts as a precursor in the development of new chemical entities.

Biology:

  • Investigated for its interactions with biological macromolecules.

  • Utilized in studies involving signal transduction and enzymatic inhibition.

Medicine:

  • Potential therapeutic agent in targeting specific biochemical pathways.

  • Explored for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Employed in the production of specialty chemicals.

  • Serves as an intermediate in the manufacture of agrochemicals and advanced materials.

Mechanism of Action

Mechanism: The compound exerts its effects through binding interactions with specific molecular targets, particularly those involving tetrazole and piperazine rings. It modulates pathways by interacting with receptor sites and enzyme active sites, thereby influencing biological activities.

Molecular Targets and Pathways: Targets include G-protein coupled receptors, enzymatic complexes, and ion channels. Pathways influenced by this compound often involve cellular signaling and metabolic regulation.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogs

Compound Name Piperazine Substituent Tetrazole Substituent Ethanone Substituent Key Structural Differences
Target Compound 4-Fluorophenyl-methyl 4-Fluorophenyl Ethoxy Unique ethoxy group; fluorophenyl enhances polarity
2-((1-(4-Bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7j) Phenylsulfonyl 4-Bromophenyl Thioether Sulfonyl group increases acidity; bromine adds bulk
2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone (13a) Allyl Phenyl None Allyl group enhances lipophilicity
1-(1-(4-Chlorophenyl)-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (22–28 series) Piperidine (6-membered ring) 4-Chlorophenyl None Piperidine vs. piperazine alters ring basicity
1-[4-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-yl]-2-(naphthalenylthio)ethanone (8) Nitroimidazole-benzyl Naphthalenylthio Thioether Nitroimidazole core introduces redox activity

Physicochemical Properties

Table 2: Melting Points and Solubility Trends

Compound Melting Point (°C) Solubility Profile
Target Compound Not reported Likely polar (ethoxy group)
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) 131–134 Soluble in DMSO, ethanol
2-((1-Benzyl-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (7i) 135–137 Low aqueous solubility (CF₃ group)
2-(4-Allylpiperazin-1-yl)-1-(1-(4-nitrophenyl)-1H-tetrazol-5-yl)ethanone (13g) 155–157 Moderate in chloroform

Key Research Findings and Implications

Substituent-Driven Activity : Sulfonyl and nitro groups (e.g., in 7n, 14) correlate with antiproliferative potency, while allyl/ethoxy groups favor antimicrobial or CNS-targeting profiles .

Synthetic Flexibility: Piperazine-tetrazole-ethanones are highly tunable; bromo/chloro intermediates allow diverse substitutions () .

Unmet Needs : The target compound’s ethoxy group remains understudied compared to thio/sulfonyl analogs, warranting further pharmacokinetic and target-binding assays.

Biological Activity

2-Ethoxy-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, with a CAS number of 1049401-67-3, is a compound characterized by a complex molecular structure that includes ethoxy, fluorophenyl, tetrazole, and piperazine groups. This unique composition suggests potential biological activities, particularly in the pharmaceutical domain. This article explores the biological activity of this compound through various studies and findings.

PropertyValue
Molecular FormulaC₁₆H₂₁FN₆O₂
Molecular Weight348.38 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the tetrazole moiety is significant as tetrazoles are known to exhibit a range of pharmacological activities including:

  • Antimicrobial
  • Antifungal
  • Analgesic
  • Anti-inflammatory
  • Anticancer

Research indicates that tetrazole derivatives can modulate enzyme activities and receptor interactions, enhancing their therapeutic potential in various diseases .

In Vitro Studies

Several studies have evaluated the biological activity of compounds similar to this compound:

  • Enzyme Inhibition : A study focused on the inhibition of tyrosinase (AbTYR), which is crucial in melanin production. Compounds derived from piperazine showed promising inhibitory effects with IC₅₀ values in the low micromolar range, indicating significant enzyme activity loss at low concentrations .
  • Antimicrobial Activity : Research on substituted tetrazoles revealed that many derivatives exhibit potent antimicrobial properties. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
  • Anti-inflammatory Effects : Compounds containing the tetrazole ring have been shown to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Case Studies

A notable case study involved the evaluation of a series of piperazine derivatives, including those with tetrazole functionalities. The results indicated that modifications in the piperazine structure significantly influenced their biological activity. For instance, the introduction of fluorine atoms enhanced lipophilicity and binding affinity to target proteins, leading to improved therapeutic efficacy against specific diseases such as cancer and infections .

Scientific Research Applications

Pharmaceutical Applications

1. Antidepressant Properties
Research indicates that compounds similar to 2-ethoxy-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone may exhibit antidepressant-like effects. Studies on related tetrazole derivatives have shown improvements in depressive behavior in animal models when administered at specific dosages . This suggests potential for developing new antidepressants targeting specific neurotransmitter systems.

2. Anticancer Activity
The compound's structural characteristics allow it to interact with various biological targets, making it a candidate for anticancer drug development. For instance, the tetrazole ring is known to enhance binding affinity to certain receptors involved in cell proliferation and apoptosis . Ongoing research is exploring its efficacy against different cancer cell lines.

3. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that play critical roles in disease mechanisms. For example, inhibition of phospholipase A2 has been linked to therapeutic effects in inflammatory diseases . This highlights its potential as a lead compound for drug discovery.

Chemical Research Applications

1. Synthetic Chemistry
this compound serves as a valuable building block in synthetic organic chemistry. Its unique functional groups facilitate the synthesis of more complex molecules through various organic transformations. This versatility is crucial for researchers aiming to develop novel compounds with specific properties.

2. Biochemical Assays
In biochemical research, this compound can be utilized as a probe or ligand to study enzyme activity and protein-ligand interactions. Its ability to bind selectively to certain proteins makes it useful for investigating cellular processes and signaling pathways.

Material Science Applications

1. Polymer Development
The unique chemical properties of this compound allow it to be incorporated into polymers and coatings. Research is ongoing into its potential as an additive that enhances the performance characteristics of materials used in various industrial applications.

2. Catalysis
The compound's structure may also lend itself to catalytic applications in organic synthesis. Its ability to act as a catalyst or catalyst precursor could facilitate reactions under milder conditions, contributing to greener chemistry practices .

Case Studies and Research Findings

Study TitleFocusFindings
"Antidepressant-like Effects of Tetrazole Derivatives"Behavioral StudiesSignificant improvement in depressive behavior observed in animal models with related compounds .
"Inhibition of Phospholipase A2 by Cationic Amphiphilic Compounds"Enzyme ActivityDemonstrated inhibition of phospholipase A2 correlating with anti-inflammatory effects .
"Synthesis and Biological Evaluation of Tetrazole Derivatives"Drug DevelopmentIdentified key structural features enhancing binding affinity to cancer-related targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.